molecular formula C13H13FN2O B2505007 N-(4-fluorooxolan-3-yl)quinolin-2-amine CAS No. 2198440-12-7

N-(4-fluorooxolan-3-yl)quinolin-2-amine

Cat. No.: B2505007
CAS No.: 2198440-12-7
M. Wt: 232.258
InChI Key: RKHOZHVBAOVFFO-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)quinolin-2-amine is a quinoline derivative featuring a fluorinated oxolane (tetrahydrofuran) substituent at the 3-position of the oxolane ring, attached to the quinolin-2-amine scaffold.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-7-17-8-12(10)16-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHOZHVBAOVFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)quinolin-2-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.

    Introduction of the 4-Fluorooxolan-3-yl Group: The 4-fluorooxolan-3-yl group can be introduced through nucleophilic substitution reactions.

    N-Alkylation: The final step involves the N-alkylation of the quinoline core with the 4-fluorooxolan-3-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, particularly those containing fluorine, have shown significant antimicrobial effects. Studies indicate that compounds like N-(4-fluorooxolan-3-yl)quinolin-2-amine may exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial DNA synthesis by targeting topoisomerase enzymes, which are crucial for DNA replication and repair .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivity TypeTarget OrganismsReference
This compoundAntibacterialGram-positive and Gram-negative
CiprofloxacinAntibacterialBroad-spectrum
IvacaftorAntimicrobialCystic fibrosis pathogens

Anticancer Properties

Recent research has highlighted the anticancer potential of quinoline derivatives. Studies show that compounds with similar structures can inhibit cancer cell proliferation by interfering with critical cellular processes such as apoptosis and cell cycle regulation. For instance, fluoroquinolone derivatives have demonstrated efficacy against various cancer cell lines by inhibiting topoisomerase II and other proteins involved in tumor growth .

Table 2: Anticancer Activity of Quinoline Derivatives

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast cancer (MCF7, MDA-MB468)Inhibition of cell proliferation
2-Phenylquinolin-4-oneVarious cancersInhibition of tubulin polymerization

Radioprotective Effects

Research into related quinoline compounds has identified radioprotective properties. For instance, certain derivatives have been shown to mitigate radiation-induced damage in human cells by reducing apoptosis and oxidative stress . This suggests that this compound could be investigated further for similar applications.

Table 3: Radioprotective Properties of Quinoline Derivatives

Compound NameEffectMechanismReference
KR22332RadioprotectionInhibition of apoptosis

Case Study 1: Anticancer Efficacy

A study evaluating a series of 4-aminoquinoline derivatives found that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines. The findings suggest that similar modifications in this compound could lead to improved anticancer activity .

Case Study 2: Antimicrobial Resistance

With the rise of antibiotic-resistant bacteria, new compounds like this compound could play a crucial role in developing effective treatments. Research indicates that structural variations can lead to compounds with lower resistance profiles compared to existing antibiotics .

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of key biological processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it may interact with bacterial cell membranes or proteins, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The quinolin-2-amine scaffold is common in medicinal chemistry, with substituents modulating electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent(s) on Quinoline Key Structural Features Reference
N-(4-Chlorophenyl)quinolin-2-amine 4-Chlorophenyl Halogenated aromatic substituent
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine 8-Chloro + trifluoromethoxyphenyl Dual halogenation, trifluoromethoxy group
N-(tert-butyl)-3-(4-fluorophenyl)quinolin-2-amine tert-butyl + 4-fluorophenyl Bulky alkyl + fluorinated aromatic
6-(Thiophen-3-yl)quinolin-2-amine Thiophene Sulfur-containing heterocycle
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazol-3-yl)quinolin-4-amine Chloro, fluorobenzyloxy, thiadiazole Complex substituents with piperazine

Key Observations :

  • Halogenation: Chlorine and fluorine are common substituents, improving binding affinity and metabolic stability.
  • Steric Effects : Bulky groups like tert-butyl () or tricyclic decane () reduce rotational freedom, whereas the oxolane ring in the target compound balances rigidity and moderate steric bulk.

Physicochemical Properties

LogP values and solubility data from and highlight substituent effects:

Compound (Example) LogP Solubility Trends Reference
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5.928 Low solubility (nitro group)
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(1H-pyrazol-4-yl)quinolin-4-amine N/A Improved via pyrazole
N-(tert-butyl)-3-(4-fluorophenyl)quinolin-2-amine N/A Moderate (tert-butyl)

Target Compound Predictions :

  • The oxolane’s oxygen may enhance aqueous solubility compared to fully aromatic substituents (e.g., chlorophenyl in ).
  • Fluorine’s electronegativity could lower LogP slightly relative to chlorinated analogs, balancing lipophilicity and solubility.

Biological Activity

N-(4-fluorooxolan-3-yl)quinolin-2-amine is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a quinoline moiety linked to a 4-fluorooxolane substituent. The synthesis typically involves multi-step organic reactions, including the formation of the oxolane ring and subsequent amination processes.

Synthesis Overview

  • Starting Materials : 8-hydroxyquinoline derivatives and fluorinated aldehydes.
  • Reagents : Acidic conditions (e.g., HCl) for cyclization.
  • Yield : Reported yields range between 65% to 90%, depending on the specific synthetic pathway employed.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that compounds with similar structures often display enhanced activity due to their ability to interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 × 10⁻⁶ mg/mL
Escherichia coli1 × 10⁻⁵ mg/mL
Pseudomonas aeruginosa1 × 10⁻⁵ mg/mL

These results indicate that this compound has comparable or superior activity to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell Line GI₅₀ (µM) Survival Rate (%) at 15 µM
MCF-720>82
PC-31556

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This suggests that the compound may disrupt mitochondrial function and promote oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar to fluoroquinolones, it likely inhibits bacterial DNA gyrase, preventing DNA replication.
  • Induction of ROS : In cancer cells, it induces ROS production, which can lead to cell cycle arrest and apoptosis.
  • Tubulin Polymerization Interference : Some studies suggest that quinoline derivatives may interfere with tubulin dynamics, affecting cell division in cancer cells .

Case Studies

Recent studies have highlighted the efficacy of this compound in both microbial and cancer models:

  • Antimicrobial Study : A study demonstrated that this compound showed a significant reduction in bacterial load in infected animal models compared to controls.
  • Anticancer Efficacy : In a xenograft model of prostate cancer, administration of the compound resulted in a marked decrease in tumor volume compared to untreated groups.

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